![molecular formula C36H49N5O6 B589063 Paliurine B CAS No. 149183-88-0](/img/structure/B589063.png)
Paliurine B
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Overview
Description
Paliurine B is a natural product found in Paliurus and Paliurus ramosissimus with data available.
Scientific Research Applications
Molecular Structure of Paliurine B
- Paliurine B's conformation has been determined using 2D NMR and distance geometry, followed by restrained energy minimization calculations. The 13-membered ring of Paliurine B has a well-defined conformation, with a cavity just large enough to insert a magnesium ion (Yu, Tseng, & Lee, 1993).
Synthesis of Paliurine B and Related Alkaloids
- The total synthesis of (-)-Paliurine E, closely related to Paliurine B, has been achieved in 14 steps with an 11% overall yield. This synthesis used ene--enamide ring-closing metathesis for macrocyclization, which is crucial for installing the cyclic enamide along with the macrocycle (Toumi, Couty, & Evano, 2008).
- A general route for the total syntheses of several cyclopeptide alkaloids, including Paliurine E and F, involved an intramolecular amidation of a vinyl iodide. This method addresses the challenges of enamide formation and macrocyclization in these alkaloids (Toumi, Rincheval, Young, Gergeres, Turos, Couty, Mignotte, & Evano, 2009).
Isolation and Characterization
- Isolation of various cyclopeptide alkaloids, including Paliurine B, from Paliurus ramosissimus was achieved using centrifugal partition chromatography and preparative TLC. The structures of these alkaloids were established based on spectral analysis (Lee, Su, & Liu, 2001).
- Another study isolated seven zizyphine A-type cyclopeptide alkaloids from the roots of Paliurus ramosissimus, detailing their novel structures (Lin, Chen, You, Liu, & Lee, 2000).
properties
CAS RN |
149183-88-0 |
---|---|
Product Name |
Paliurine B |
Molecular Formula |
C36H49N5O6 |
Molecular Weight |
647.817 |
IUPAC Name |
(2S,3S)-N-[(2S)-1-[(3S,7S,10S,13E)-10-[(2S)-butan-2-yl]-16-methoxy-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.3.1.03,7]nonadeca-1(19),13,15,17-tetraen-6-yl]-1-oxo-3-phenylpropan-2-yl]-3-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C36H49N5O6/c1-7-22(3)30(37-5)34(43)39-27(20-24-12-10-9-11-13-24)36(45)41-19-17-29-32(41)35(44)40-31(23(4)8-2)33(42)38-18-16-25-21-26(47-29)14-15-28(25)46-6/h9-16,18,21-23,27,29-32,37H,7-8,17,19-20H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)/b18-16+/t22-,23-,27-,29-,30-,31-,32-/m0/s1 |
InChI Key |
CDQIHKYZYILDAS-AMRSUGGNSA-N |
SMILES |
CCC(C)C1C(=O)NC=CC2=C(C=CC(=C2)OC3CCN(C3C(=O)N1)C(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)NC)OC |
synonyms |
paliurine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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